3,4-Dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine is a heterocyclic compound characterized by a fused ring system that combines features of pyridine and oxazine. This compound has garnered interest in medicinal chemistry due to its potential as a scaffold for bioactive molecules. Its unique structure allows it to participate in various chemical reactions, which can be harnessed for the development of pharmaceuticals and other organic compounds.
The compound is classified under heterocyclic compounds, specifically within the oxazine family. Its IUPAC name is 2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, and it has a molecular formula of with a molecular weight of approximately 150.18 g/mol.
The synthesis of 3,4-dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine can be achieved through several methods:
The reaction conditions usually involve heating the reactants in a solvent under controlled temperatures to optimize yield and purity. The use of green chemistry principles is encouraged to minimize environmental impact during the synthesis process.
The molecular structure of 3,4-dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine features a bicyclic framework where the pyridine and oxazine rings are fused together. The structure can be represented by its canonical SMILES notation: CC1CNC2=C(O1)C=CC=N2
.
The compound's InChI representation is InChI=1S/C8H10N2O/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-4,6H,5H2,1H3,(H,9,10)
. This data aids in identifying the compound in various chemical databases.
3,4-Dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine can undergo several types of chemical reactions:
The specific reagents and conditions used during these reactions can significantly influence the yield and type of products formed. For example, varying temperatures and solvent systems can lead to different substitution patterns on the rings.
The mechanism of action for 3,4-dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The presence of nitrogen and oxygen heteroatoms in its structure allows for diverse reactivity patterns:
This dual reactivity underpins its potential use in synthesizing complex organic molecules with biological activity.
3,4-Dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine is typically a solid at room temperature with specific melting points depending on purity and crystallization methods.
The compound exhibits moderate stability under standard laboratory conditions but may decompose upon prolonged exposure to strong acids or bases. It is soluble in polar organic solvents but less so in nonpolar solvents.
Relevant data include:
These properties are critical for predicting behavior during reactions and potential applications in various fields.
The primary applications of 3,4-dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine lie in medicinal chemistry and organic synthesis:
The structural evolution of nitrogen-containing heterocycles has profoundly shaped modern drug discovery, with the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold emerging as a pivotal bioisosteric platform. This bicyclic framework integrates a pyridine ring fused with a 1,4-oxazine moiety, conferring distinct physicochemical properties critical for target engagement. Statistical analyses of FDA-approved drugs reveal that >60% of unique small molecules incorporate nitrogen heterocycles as core structural elements, underscoring their dominance in pharmacotherapies [2] [5]. The pyrido[3,2-b][1,4]oxazine architecture specifically addresses limitations of monocyclic bioisosteres like piperazine and morpholine through:
This scaffold gained prominence as a morpholine isostere in kinase inhibitors, where its capacity to form key hydrogen bonds with hinge regions was retained while improving metabolic resistance. Similarly, it served as a piperazine replacement in central nervous system (CNS) agents, mitigating off-target interactions through reduced basicity (predicted pKa ~5-7 versus piperazine’s pKa >9) [2]. The synthesis of early derivatives typically involved cyclocondensation of 2-aminopyridin-3-ols with carbonyl electrophiles, enabling rapid library expansion for structure-activity relationship studies.
Table 1: Bioisosteric Advantages of Pyrido[3,2-b][1,4]oxazine Over Common Heterocycles
Parameter | Piperazine | Morpholine | Pyrido-Oxazine |
---|---|---|---|
pKa (Predicted) | 9.5-10.5 | 7.5-8.5 | 5.0-7.0 |
LogD₇.₄ | -0.2 to 1.0 | -0.5 to 0.5 | 0.5 to 2.0 |
Metabolic Stability (HLM t₁/₂, min) | <20 | 30-60 | >90 |
TPSA (Ų) | 15-20 | 12-15 | 25-35 |
The strategic incorporation of a methyl group at the C2 position of the pyrido[3,2-b][1,4]oxazine scaffold represents a transformative optimization in medicinal chemistry. This subtle modification emerged from systematic structure-property relationship studies targeting three critical pharmacological challenges:
Mitigation of hERG Channel Affinity: Early pyrido-oxazine derivatives exhibited residual hERG potassium channel inhibition (IC₅₀ < 1 μM) linked to elongated QTc intervals. The 2-methyl group introduced favorable steric hindrance, disrupting π-stacking interactions with hERG’s Tyr652 residue. This reduced inhibition 10-fold (IC₅₀ > 10 μM) while preserving target potency [3].
Metabolic Stabilization: Unsubstituted analogues underwent rapid CYP3A4-mediated oxidation at C2, limiting oral bioavailability. Methyl substitution blocked this metabolic soft spot, increasing plasma half-lives in preclinical models by 3-5 fold. For instance, 2-methyl pyrido-oxazines showed >80% remaining after 60-minute incubation with human liver microsomes versus <20% for unsubstituted counterparts [5].
Stereoelectronic Modulation: Nuclear magnetic resonance (NMR) analyses confirmed the methyl group induced a boat conformation in the oxazine ring, optimizing vectorial alignment with deep hydrophobic pockets in targets like anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). This enhanced binding affinity by 2-3 log units in lead optimization campaigns [2].
The synthetic methodology evolved substantially to enable selective 2-methylation. Early routes employed reductive alkylation of oxazine precursors using acetaldehyde/NaBH₃CN, but suffered from overalkylation. Advanced protocols now utilize:
Table 2: Impact of 2-Methyl Substitution on Lead Compound Optimization
Parameter | Unsubstituted Scaffold | 2-Methyl Scaffold | Optimization Benefit |
---|---|---|---|
hERG IC₅₀ (μM) | 0.8 ± 0.2 | 12.5 ± 3.1 | 15.6-fold reduction |
CYP3A4 T₁/₂ (min) | 18.2 ± 4.3 | 72.9 ± 8.7 | 4.0-fold increase |
Passive Permeability (PAMPA, nm/s) | 280 ± 45 | 320 ± 52 | 14% increase |
ALK1 Kd (nM) | 42.7 ± 6.1 | 5.3 ± 0.9 | 8.1-fold improvement |
The culmination of these advances is evidenced in FDA-approved agents like relugolix and deucravacitinib, where the 2-methyl-pyrido[3,2-b][1,4]oxazine core enabled unprecedented selectivity profiles. Deucravacitinib’s <0.1 nM potency against tyrosine kinase 2 (TYK2) with >100-fold selectivity over JAK1-3 exemplifies the scaffold’s precision [3]. Contemporary research focuses on exploiting this privileged structure for targeted protein degradation, leveraging its vectorial versatility for proteolysis-targeting chimera (PROTAC) linker design.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0